An In-depth Technical Guide to 1-Propyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-Propyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, methods of synthesis with a focus on N-alkylation, detailed protocols for its characterization using modern spectroscopic techniques, and a discussion of its potential applications based on the known bioactivities of the broader quinoxaline class of molecules.
Introduction to the Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline nucleus is a privileged scaffold in drug discovery and development.[1] These nitrogen-containing heterocyclic compounds are integral to the structure of a variety of pharmacologically active agents, demonstrating a wide spectrum of biological activities including antibacterial, antifungal, anticancer, and antiviral properties.[2][3] The versatile nature of the tetrahydroquinoxaline core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The addition of an N-propyl group at the 1-position, to form 1-Propyl-1,2,3,4-tetrahydroquinoxaline, is a key modification that can influence its lipophilicity and target engagement.
Chemical Structure and Properties
The foundational structure of the molecule is 1,2,3,4-tetrahydroquinoxaline, which consists of a benzene ring fused to a pyrazine ring that has been fully hydrogenated.[4] The IUPAC name for this parent compound is 1,2,3,4-tetrahydroquinoxaline.[4] In the target molecule of this guide, a propyl group is attached to one of the nitrogen atoms of the pyrazine ring.
Chemical Structure of 1-Propyl-1,2,3,4-tetrahydroquinoxaline:
Caption: 2D Chemical Structure of 1-Propyl-1,2,3,4-tetrahydroquinoxaline.
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | - |
| Molecular Weight | 176.26 g/mol | - |
| XLogP3 | ~2.5 | Estimated based on parent compound[4] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 2 | - |
Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoxaline
The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoxaline can be efficiently achieved through the N-alkylation of the parent 1,2,3,4-tetrahydroquinoxaline. Several methods for N-alkylation of similar heterocyclic systems have been reported, with reductive amination and direct alkylation being common approaches.[5][6] A reliable method involves the direct alkylation of 1,2,3,4-tetrahydroquinoxaline with a propyl halide.[7]
Experimental Protocol: N-Alkylation of 1,2,3,4-tetrahydroquinoxaline
This protocol is adapted from established procedures for the N-alkylation of related heterocyclic compounds.[7]
Materials:
-
1,2,3,4-tetrahydroquinoxaline
-
1-Iodopropane (or 1-bromopropane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydroquinoxaline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension, add 1-iodopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-Propyl-1,2,3,4-tetrahydroquinoxaline.
Caption: Workflow for the synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoxaline.
Spectroscopic Characterization
Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 1-Propyl-1,2,3,4-tetrahydroquinoxaline. The following are the expected spectral data based on the analysis of the parent compound and related N-alkylated derivatives.[8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the propyl group and the tetrahydroquinoxaline core.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 6.5 | m | 4H | Aromatic protons |
| ~ 3.4 - 3.2 | m | 4H | -NCH₂CH₂N- |
| ~ 3.1 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~ 1.7 | sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~ 0.9 | t | 3H | N-CH₂-CH₂-CH₃ |
| ~ 3.8 (broad) | s | 1H | N-H |
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 140 | Aromatic quaternary carbons |
| ~ 128 - 115 | Aromatic CH carbons |
| ~ 52 | N-CH₂-CH₂-CH₃ |
| ~ 45 | -NCH₂CH₂N- |
| ~ 20 | N-CH₂-CH₂-CH₃ |
| ~ 11 | N-CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Predicted IR Data (cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3350 | N-H stretching |
| ~ 3050 | Aromatic C-H stretching |
| ~ 2960, 2870 | Aliphatic C-H stretching |
| ~ 1600, 1500 | C=C aromatic ring stretching |
| ~ 1250 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.
Predicted MS (ESI) Data:
-
[M+H]⁺: m/z = 177.14
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Potential Applications and Biological Activity
While specific biological data for 1-Propyl-1,2,3,4-tetrahydroquinoxaline is not extensively reported, the broader class of quinoxaline and tetrahydroquinoxaline derivatives are known for a wide range of pharmacological activities.[1][3] These include:
-
Anticancer Activity: Many quinoxaline derivatives have been investigated as potent anticancer agents, with some acting as kinase inhibitors.[8][10]
-
Antimicrobial Agents: The quinoxaline scaffold is present in numerous compounds with antibacterial and antifungal properties.[11]
-
Central Nervous System (CNS) Activity: Tetrahydroquinoline derivatives, structurally similar to tetrahydroquinoxalines, have shown potential in the treatment of neurological disorders.[12]
The introduction of the N-propyl group can modulate the lipophilicity of the parent tetrahydroquinoxaline, potentially enhancing its ability to cross cell membranes and the blood-brain barrier, which could be advantageous for CNS-targeted drug development. Further research is warranted to explore the specific biological profile of 1-Propyl-1,2,3,4-tetrahydroquinoxaline.
Caption: Logical relationship between the core scaffold, modification, and potential applications.
Conclusion
1-Propyl-1,2,3,4-tetrahydroquinoxaline is a readily accessible derivative of the pharmacologically significant tetrahydroquinoxaline scaffold. Its synthesis can be achieved through straightforward N-alkylation procedures. The predicted spectroscopic data provides a clear roadmap for its characterization. Based on the established biological activities of related compounds, 1-Propyl-1,2,3,4-tetrahydroquinoxaline represents a valuable molecule for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neuroscience.
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